molecular formula C11H20N4O2 B3791071 3-[[4-(dimethylamino)-5-methylpyrimidin-2-yl](methyl)amino]propane-1,2-diol

3-[[4-(dimethylamino)-5-methylpyrimidin-2-yl](methyl)amino]propane-1,2-diol

Cat. No.: B3791071
M. Wt: 240.30 g/mol
InChI Key: KTKVPNKOPXHCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[4-(dimethylamino)-5-methylpyrimidin-2-ylamino]propane-1,2-diol” is an organic compound with the molecular formula C5H13NO2 . It belongs to the group of aliphatic amines .


Synthesis Analysis

The synthesis of this compound could involve a variety of applications. For instance, 1,2 Propylendiamine, an organic chemical that also belongs to the group of aliphatic amines, is used as an intermediate in a variety of applications . Additionally, (±)-3-Amino-1,2-propanediol is used as a reactant in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The compound has been found to have a significant impact on the protonation degree of DMAP derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine .


Physical and Chemical Properties Analysis

The compound is a hygroscopic, colorless, and flammable liquid with a light ammonia odor . It has a molecular weight of 119.1622 .

Future Directions

The compound and its derivatives have potential applications in a variety of fields. For instance, it can be used in the synthesis of lipid-like delivery molecules for RNA interference (RNAi) therapeutics . Furthermore, it can be used in the preparation of cationic α-helical polypeptides and various cationic polymers for gene delivery . These applications suggest promising future directions for this compound.

Properties

IUPAC Name

3-[[4-(dimethylamino)-5-methylpyrimidin-2-yl]-methylamino]propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-8-5-12-11(13-10(8)14(2)3)15(4)6-9(17)7-16/h5,9,16-17H,6-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKVPNKOPXHCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N(C)C)N(C)CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[4-(dimethylamino)-5-methylpyrimidin-2-yl](methyl)amino]propane-1,2-diol
Reactant of Route 2
Reactant of Route 2
3-[[4-(dimethylamino)-5-methylpyrimidin-2-yl](methyl)amino]propane-1,2-diol
Reactant of Route 3
3-[[4-(dimethylamino)-5-methylpyrimidin-2-yl](methyl)amino]propane-1,2-diol
Reactant of Route 4
3-[[4-(dimethylamino)-5-methylpyrimidin-2-yl](methyl)amino]propane-1,2-diol
Reactant of Route 5
3-[[4-(dimethylamino)-5-methylpyrimidin-2-yl](methyl)amino]propane-1,2-diol
Reactant of Route 6
3-[[4-(dimethylamino)-5-methylpyrimidin-2-yl](methyl)amino]propane-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.